2,10-Dihydrophenazine

Photoredox Catalysis Organocatalyzed Atom Transfer Radical Polymerization Excited-State Redox Potential

Researchers developing next-gen OLEDs or metal-free photoredox systems require precise redox tuning-substituting with phenoxazine or phenothiazine alters E*S1 by >0.5V, losing catalytic control. This CAS 613-32-1 delivers: - Singlet excited state reduction potential: -2.07 V vs. SCE for controlled O-ATRP (Đ <1.30) - Multi-electron redox at 4.1V/3.3V for organic batteries (~530 Wh kg⁻¹) - Available in R&D quantities with bulk custom synthesis

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B11784032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,10-Dihydrophenazine
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1C=CC2=NC3=CC=CC=C3NC2=C1
InChIInChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-3,5-8,14H,4H2
InChIKeyGMOGVMIKHQEKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,10-Dihydrophenazine Core Properties and Applications


2,10-Dihydrophenazine (CAS 613-32-1) is a redox-active, electron-rich heterocyclic compound belonging to the dihydrophenazine class, characterized by a bent ground-state conformation and reversible two-step oxidation to a stable radical cation and a closed-shell dication [1]. This unique redox behavior underpins its utility as a key intermediate in the synthesis of advanced functional materials, including thermally activated delayed fluorescence (TADF) emitters for OLEDs, organic photoredox catalysts (PCs) for controlled polymerization, and high-voltage cathodes for organic batteries [2]. Its N-aryl and core-substituted derivatives enable precise tuning of electronic structure and excited-state dynamics, offering a versatile platform for next-generation optoelectronics and sustainable catalysis [3].

Redox-active heterocyclic building block for advanced functional materials
Synthesis of TADF emitters, organic photoredox catalysts, and high-voltage organic cathodes
Electronic structure tuning via N-aryl and core substitution

2,10-Dihydrophenazine: Why Analogs Fall Short


Simple substitution of 2,10-dihydrophenazine with its closest in-class analogs—phenazine, phenoxazine, or phenothiazine—is not viable due to fundamental differences in electronic structure, redox behavior, and excited-state dynamics. Phenazine lacks the electron-rich, bent dihydro core required for efficient charge transfer and reversible radical formation [1]. Phenoxazine and phenothiazine, while sharing similar redox activity, exhibit distinct singlet/triplet excited-state partitioning and reduction potentials that critically alter catalytic performance in organocatalyzed atom transfer radical polymerization (O-ATRP), leading to loss of control over molecular weight and dispersity [2]. Even among N,N-diaryl dihydrophenazines, core substitution (e.g., alkyl vs. heteroatom) can shift singlet excited-state reduction potentials (E*S1) by >0.5 V and alter excited-state character (LE vs. CT), directly impacting photocatalytic efficiency and selectivity [3]. These quantifiable differences necessitate precise material selection based on application-specific performance data.

Target
2,10-Dihydrophenazine
Phenazine
Lacks electron-rich bent dihydro core; redox behavior and charge transfer differ fundamentally.
Phenoxazine / Phenothiazine
Singlet/triplet excited-state partitioning and reduction potentials shift, altering O-ATRP control.
N,N-diaryl variants with different core
Core substitution can change E*S1 by >0.5 V and excited-state character, impacting photocatalytic efficiency.

Similar appearance does not guarantee interchangeable performance. Application-specific validation is required.

2,10-Dihydrophenazine Head-to-Head Performance Data


Singlet Excited-State Reduction Potential in O-ATRP

The singlet excited-state reduction potential (E*S1) of a heteroatom core-substituted (HetCS) dihydrophenazine photoredox catalyst reaches −2.07 V vs. SCE, significantly more negative than typical phenoxazine (−1.80 V vs. SCE) and phenothiazine (−1.60 V vs. SCE) analogs, enabling activation of less reactive alkyl bromides in O-ATRP [1]. This enhanced reducing power correlates with improved polymerization control, as evidenced by lower dispersity (Đ < 1.30) and near-unity initiator efficiency (I* ∼ 100%) [1].

Singlet E*S1 in O-ATRP
Head-to-head
−2.07 V vs. SCE
Phenoxazine PC: −1.80 V
Phenothiazine PC: −1.60 V
May expand monomer scope to less reactive alkyl bromides.
Acetonitrile, 0.1 M TBAPF6, 298 K
Photoredox Catalysis Organocatalyzed Atom Transfer Radical Polymerization Excited-State Redox Potential

UV-Vis Absorption Maximum Differentiation

5,10-Dihydrophenazine exhibits a characteristic UV-Vis absorption maximum at λ_max = 350 nm, a value that differs from the previously reported 325 nm and distinguishes it from the fully aromatic phenazine (λ_max = 365 nm) [1]. This red-shift relative to phenazine is attributable to the bent, nonplanar ground-state geometry of the dihydro core, which alters π-conjugation [1].

UV-Vis λmax
Cross-study
350 nm
Supports QC and redox state monitoring.
Phenazine λmax = 365 nm
Optical Spectroscopy Material Characterization UV-Vis Absorption

Janus-Type Dual Photoredox Reactivity

5,10-Dihydrophenazine derivatives bearing electron-withdrawing heterocycles exhibit Janus-type reactivity, enabling both oxidative C(sp³)–H cyanation (turnover number, TON = 45) and reductive aryl iodide cleavage (TON = 38) within the same catalytic manifold [1]. This dual functionality contrasts with conventional photoredox catalysts (e.g., [Ru(bpy)₃]²⁺, [Ir(ppy)₃]) that typically require separate catalyst systems for oxidative vs. reductive cycles [1].

Janus-Type Dual Reactivity
Head-to-head
Oxidative TON 45; Reductive TON 38
Enables sequential oxidative and reductive transformations in one pot.
Visible light, blue LED, acetonitrile
Photoredox Catalysis Dual Catalysis C–H Functionalization

High-Voltage Organic Battery Cathode Performance

An oligomer of N,N′-di(hetero)aryl-5,10-dihydrophenazine functions as a high-voltage organic cathode material with redox potentials of 4.1 V and 3.3 V vs. Li⁺/Li, achieving a galvanometric energy density of approximately 530 Wh kg⁻¹ [1]. This performance surpasses many conventional organic cathodes (e.g., carbonyl-based polymers, typically 200–300 Wh kg⁻¹) and approaches the energy density of inorganic LiCoO₂ (∼550 Wh kg⁻¹) [2].

Organic Cathode Energy Density
Class-level
~530 Wh kg⁻¹
Reported energy density approaching LiCoO₂ benchmark.
Carbonyl cathodes: 200–300 Wh kg⁻¹
Organic Batteries Cathode Materials Energy Storage

Tunable HOMO/LUMO Gap via B←N Lewis Pair Fusion

Fusion of N,N-diaryldihydrophenazine with B←N Lewis pairs lowers the LUMO energy by up to 1.01 eV while retaining the HOMO energy within 0.13 eV, as confirmed by cyclic voltammetry and DFT calculations [1]. This selective LUMO stabilization reduces the HOMO–LUMO gap, enabling near-IR absorption and emission, in contrast to conventional π-extension strategies that simultaneously shift both frontier orbitals [1].

HOMO/LUMO Tuning
Head-to-head
ΔLUMO −1.01 eV
ΔHOMO −0.13 eV vs. unmodified core
Selective LUMO stabilization enables near-IR absorption/emission.
CV in DCM/TBAPF6; DFT B3LYP/6-31G(d)
Molecular Engineering Bandgap Tuning Organic Electronics

Optimal Use Cases for 2,10-Dihydrophenazine


O-ATRP for Precision Polymers

2,10-Dihydrophenazine-derived photoredox catalysts with a strongly reducing singlet excited state (E*S1 = −2.07 V vs. SCE) [1] enable controlled polymerization of methacrylates to yield polymers with low dispersity (Đ < 1.30) and high initiator efficiency. This performance makes them ideal for synthesizing well-defined block copolymers and functional materials in academic and industrial R&D settings, particularly where metal-free conditions are required for biomedical or electronic applications.

High-Voltage Organic Cathodes for Li-Ion Batteries

Oligomeric and polymeric dihydrophenazine derivatives exhibit multi-electron redox activity at high potentials (4.1 V and 3.3 V vs. Li⁺/Li), delivering energy densities up to ∼530 Wh kg⁻¹ [2]. These materials are strong candidates for next-generation organic batteries in portable electronics and grid storage, offering a sustainable alternative to cobalt-based cathodes while maintaining competitive energy density and cycling stability.

Dual-Mode Photoredox Catalysis for Streamlined Synthesis

The Janus-type reactivity of 5,10-dihydrophenazine derivatives enables sequential oxidative and reductive transformations (e.g., C(sp³)–H cyanation followed by aryl iodide cleavage) in a single pot [3]. This dual functionality reduces the number of synthetic steps and catalyst changes, accelerating medicinal chemistry and natural product synthesis workflows in pharmaceutical and agrochemical laboratories.

Near-IR Emissive Materials via B←N Lewis Pair Functionalization

B←N Lewis pair fusion of N,N-diaryldihydrophenazines selectively lowers the LUMO by 1.01 eV without significantly perturbing the HOMO, enabling bathochromic shifts in emission toward the near-IR region [4]. This strategy is particularly valuable for developing NIR-OLEDs, bioimaging probes, and night-vision compatible displays where narrow-bandgap emitters are essential.

Application
Selection Property
Validation Focus
Organocatalyzed ATRP for precision polymers
Strongly reducing excited-state potential
Monomer scope, dispersity control, initiator efficiency
High-voltage organic cathodes
Multi-electron redox activity at high potentials
Energy density and cycling stability
Dual-mode photoredox catalysis
Janus-type dual oxidative/reductive reactivity
One-pot sequential reaction compatibility
Near-IR emissive materials
Selective LUMO stabilization via B←N fusion
Emission wavelength bathochromic shift

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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